molecular formula C11H11N B12520844 2H-1,6-Ethanoquinolizine CAS No. 686295-96-5

2H-1,6-Ethanoquinolizine

Cat. No.: B12520844
CAS No.: 686295-96-5
M. Wt: 157.21 g/mol
InChI Key: PGJBXCUWGMHYLJ-UHFFFAOYSA-N
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Description

2H-1,6-Ethanoquinolizine is a heterocyclic compound that features a fused bicyclic structure, combining a quinoline moiety with an ethano bridge. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,6-Ethanoquinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated quinoline derivatives using strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide . Another approach involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2H-1,6-Ethanoquinolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,6-Ethanoquinolizine is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties.

Properties

CAS No.

686295-96-5

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

8-azatricyclo[6.4.0.04,9]dodeca-1(12),4(9),6,10-tetraene

InChI

InChI=1S/C11H11N/c1-4-10-7-6-9-3-2-8-12(10)11(9)5-1/h1-2,4-5,8H,3,6-7H2

InChI Key

PGJBXCUWGMHYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C1CC=CN23

Origin of Product

United States

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